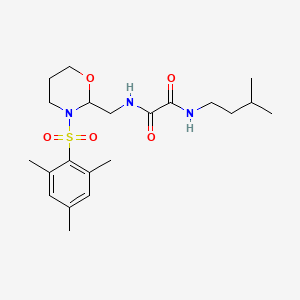

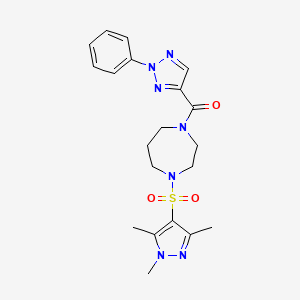

![molecular formula C16H16O4 B2993986 2-[4-(2-phenoxyethoxy)phenyl]acetic Acid CAS No. 383134-87-0](/img/structure/B2993986.png)

2-[4-(2-phenoxyethoxy)phenyl]acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[4-(2-phenoxyethoxy)phenyl]acetic Acid” is a chemical compound with the IUPAC name [4-(2-phenoxyethoxy)phenyl]acetic acid . It has a molecular weight of 272.3 .

Molecular Structure Analysis

The InChI code for “2-[4-(2-phenoxyethoxy)phenyl]acetic Acid” is1S/C16H16O4/c17-16(18)12-13-6-8-15(9-7-13)20-11-10-19-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18) . This indicates the molecular structure of the compound.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Substituted (2-phenoxyphenyl)acetic acids, including compounds structurally related to 2-[4-(2-phenoxyethoxy)phenyl]acetic Acid, have been synthesized and tested for their anti-inflammatory properties. These compounds demonstrated significant anti-inflammatory activity in initial screenings, with certain halogen substitutions in the phenoxy ring enhancing activity. The compounds exhibited low ulcerogenic potential, indicating a favorable balance between potency and toxicity. One specific derivative, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, showcased the most favorable combination of potency and low toxicity, including low ulcerogenicity, highlighting its potential therapeutic use (Atkinson et al., 1983).

Adsorption Properties

The adsorption equilibrium, kinetics, and thermodynamics of 2,4-dichlorophenoxy-acetic acid (2,4-D), a phenoxy acid herbicide closely related to 2-[4-(2-phenoxyethoxy)phenyl]acetic Acid, have been studied using granular activated carbon. The research focused on the influence of pH, temperature, and initial 2,4-D concentration on adsorption. The findings revealed that activated carbon exhibited high 2,4-D uptake capacity under certain conditions, contributing to the understanding of adsorption mechanisms and potential environmental remediation applications (Aksu & Kabasakal, 2004).

Material Science Applications

Research has explored the use of phloretic acid, a phenolic compound structurally related to 2-[4-(2-phenoxyethoxy)phenyl]acetic Acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach utilized phloretic acid to introduce phenolic functionalities to molecules, leading to the synthesis of bio-based benzoxazine end-capped molecules. The resulting materials demonstrated thermal and thermo-mechanical properties suitable for various applications, highlighting the potential of renewable phenolic acids in material science (Trejo-Machin et al., 2017).

Wirkmechanismus

Target of Action

It’s structurally related to phenylacetic acid , which is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Mode of Action

The related compound, phenylacetic acid, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Biochemical Pathways

The related compound, phenylacetic acid, is known to be involved in the urea cycle .

Pharmacokinetics

Phenylacetic acid, a related compound, is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . Phenylacetate hydrolysis involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .

Result of Action

The related compound, phenylacetic acid, is known to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Eigenschaften

IUPAC Name |

2-[4-(2-phenoxyethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c17-16(18)12-13-6-8-15(9-7-13)20-11-10-19-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDISEQOFZOJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-phenoxyethoxy)phenyl]acetic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-((3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)methyl)furan-2-carboxylate](/img/structure/B2993907.png)

![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2993908.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide](/img/structure/B2993913.png)

![2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2993916.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993924.png)